molecular formula C14H18FNO B14051445 1-(4-(4-Fluoropiperidin-1-YL)phenyl)propan-1-one

1-(4-(4-Fluoropiperidin-1-YL)phenyl)propan-1-one

Katalognummer: B14051445
Molekulargewicht: 235.30 g/mol
InChI-Schlüssel: NQXJFFZARPTXPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(4-Fluoropiperidin-1-YL)phenyl)propan-1-one is a chemical compound with the molecular formula C14H18FNO and a molecular weight of 235.3 g/mol . It is characterized by the presence of a fluorine atom on the piperidine ring, which is attached to a phenyl group and a propanone moiety. This compound is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Fluoropiperidin-1-YL)phenyl)propan-1-one typically involves the reaction of 4-fluoropiperidine with a suitable phenylpropanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol . The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(4-Fluoropiperidin-1-YL)phenyl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

1-(4-(4-Fluoropiperidin-1-YL)phenyl)propan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-(4-Fluoropiperidin-1-YL)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the piperidine ring can enhance the compound’s binding affinity to these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-(4-Fluorophenyl)piperidin-1-yl)propan-1-one
  • 1-(4-(4-Fluorophenyl)piperidin-1-yl)butan-1-one
  • 1-(4-(4-Fluorophenyl)piperidin-1-yl)pentan-1-one

Uniqueness

1-(4-(4-Fluoropiperidin-1-YL)phenyl)propan-1-one is unique due to the specific positioning of the fluorine atom on the piperidine ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and chemical properties .

Eigenschaften

Molekularformel

C14H18FNO

Molekulargewicht

235.30 g/mol

IUPAC-Name

1-[4-(4-fluoropiperidin-1-yl)phenyl]propan-1-one

InChI

InChI=1S/C14H18FNO/c1-2-14(17)11-3-5-13(6-4-11)16-9-7-12(15)8-10-16/h3-6,12H,2,7-10H2,1H3

InChI-Schlüssel

NQXJFFZARPTXPP-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=CC=C(C=C1)N2CCC(CC2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.